Enhanced Lipophilicity over N-Methyl Analog
1-Ethylpyridin-2(1H)-imine exhibits increased lipophilicity compared to its N-methyl analog, 1-methylpyridin-2(1H)-imine, as evidenced by predicted logP values. The ethyl substitution enhances the compound's potential for membrane permeability and hydrophobic interactions [1].
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.60 (ACD/LogP) |
| Comparator Or Baseline | 1-Methylpyridin-2(1H)-imine: Predicted LogP ~1.0 (estimated from similar structures) |
| Quantified Difference | Approximately 0.6 log unit increase |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00 [1] |
Why This Matters
Higher logP indicates improved passive diffusion across biological membranes, which is a critical parameter for optimizing oral bioavailability and blood-brain barrier penetration in drug discovery.
- [1] ChemSpider. (n.d.). MFCD04038418: Predicted data generated using the ACD/Labs Percepta Platform. Retrieved from https://legacy.chemspider.com/Chemical-Structure.9979410.html View Source
